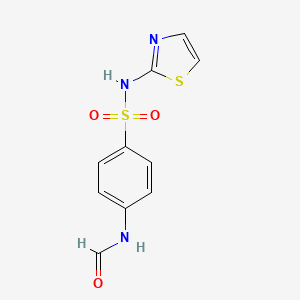
2-(2,4,6-Trimethylphenyl)pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4,6-Trimethylphenyl)pyrrole is a heterocyclic compound with the molecular formula C13H15N It is characterized by a pyrrole ring substituted with a 2,4,6-trimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trimethylphenyl)pyrrole typically involves the reaction of 2,4,6-trimethylbenzaldehyde with pyrrole in the presence of an acid catalyst. One common method is the condensation reaction under acidic conditions, which facilitates the formation of the pyrrole ring. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and reduce production times .
化学反应分析
Types of Reactions
2-(2,4,6-Trimethylphenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring are replaced by other substituents. Typical reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions are conducted under controlled temperatures to ensure selectivity.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex organic molecules .
科学研究应用
2-(2,4,6-Trimethylphenyl)pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
作用机制
The mechanism of action of 2-(2,4,6-Trimethylphenyl)pyrrole involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. This interaction is often mediated by the formation of hydrogen bonds and hydrophobic interactions.
Pathways Involved: The compound can influence metabolic pathways by acting as an inhibitor or activator of specific enzymes.
相似化合物的比较
Similar Compounds
- 2-(2,4,6-Trimethylphenyl)imidazole
- 2-(2,4,6-Trimethylphenyl)thiazole
- 2-(2,4,6-Trimethylphenyl)oxazole
Uniqueness
Compared to similar compounds, 2-(2,4,6-Trimethylphenyl)pyrrole exhibits unique reactivity due to the presence of the pyrrole ring. This ring structure imparts distinct electronic properties, making it more reactive in certain chemical reactions. Additionally, the trimethylphenyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity in various reactions .
属性
CAS 编号 |
795274-67-8 |
|---|---|
分子式 |
C13H15N |
分子量 |
185.26 g/mol |
IUPAC 名称 |
2-(2,4,6-trimethylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C13H15N/c1-9-7-10(2)13(11(3)8-9)12-5-4-6-14-12/h4-8,14H,1-3H3 |
InChI 键 |
IXAJQPGYCXETAE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=CN2)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=CN2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-Chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene](/img/structure/B3057273.png)


![Imidazo[1,2-a]pyridine, 2,3-dihydro-2-phenyl-6-(trifluoromethyl)-, (2R)-](/img/structure/B3057278.png)

![diethyl{[(4-nitrophenyl)amino]methylene}malonate](/img/structure/B3057281.png)


